Demethyl Curcumin
Overview
Description
This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of oncology and dermatology . Unlike its parent compound, curcumin, demethyl curcumin exhibits enhanced stability and bioavailability, making it a promising candidate for various medical applications .
Mechanism of Action
Target of Action
Demethyl Curcumin, also known as Monodemethylcurcumin, is a derivative of curcumin, which is an active component in the golden spice turmeric . It exhibits antibacterial, anti-inflammatory, hypoglycemic, antioxidant, wound-healing, and antimicrobial activities . The primary targets of this compound are similar to those of curcumin, including various signaling molecules .
Mode of Action
This compound acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules .
Biochemical Pathways
This compound influences/modulates chemokines and chemokine receptors . It plays a crucial role in the molecular mechanisms associated with effects on chemoattractant cytokines . It also has effects on viral and bacterial infections, cancer, and adverse pregnancy outcomes .
Pharmacokinetics
This compound, like curcumin, is lipophilic and has low bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination . Techniques for loading curcumin into nanostructures can improve its bioavailability and extend its applications . A tenfold increase in the AUC 0→24h and more than 40-fold increase in the Cmax in mice were observed after an oral dose of nano-emulsion curcumin compared with suspension curcumin in 1% methylcellulose .
Result of Action
The administration of this compound results in a marked decrease in the extent of cell proliferation, a significant increase of apoptosis, and micro-vessel density . It also shows the ability to modulate cell signaling pathways involved in inflammatory processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the substance’s efficacy and therapeutic utility can be compromised due to its poor pharmacokinetics . Pharmaceutical formulations need to be developed to ensure effective blood and tissue concentrations .
Biochemical Analysis
Biochemical Properties
Demethyl Curcumin interacts with various enzymes, proteins, and other biomolecules. It has been found to modulate multiple signaling molecules, contributing to its diverse pharmacological effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to interact with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression . The exact molecular mechanism of this compound is still being researched, but it’s believed to involve a combination of these interactions .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown changes in its effects. It has been observed to have a degree of stability, but also undergoes degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies, indicating that this compound may have lasting impacts on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being researched.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being investigated. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It’s possible that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Demethyl curcumin can be synthesized through a series of chemical reactions starting from curcumin. One common method involves the methylation of curcumin using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale methylation reactions followed by purification processes such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography . These methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Demethyl curcumin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted curcuminoids .
Scientific Research Applications
Comparison with Similar Compounds
- Tetrahydroxycurcumin
- Bisdemethoxycurcumin
- Dimethoxycurcumin
Properties
IUPAC Name |
(1E,6E)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h2-11,23-25H,12H2,1H3/b6-2+,7-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRFJIZJLZXEJX-YPCIICBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420209 | |
Record name | NSC687844 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149732-51-4 | |
Record name | O-Demethylcurcumin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149732-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monodemethylcurcumin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149732514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC687844 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONODEMETHYLCURCUMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422O27405E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033877 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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